(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide
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Overview
Description
MI-23 is a synthetic organic compound known for its potent inhibitory activity against the main protease (Mpro) of the SARS-CoV-2 virus . This compound has shown significant promise in reducing viral loads and lung lesions in infected mice . MI-23 is part of a class of compounds designed to target viral proteases, which are essential for the replication of viruses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques. Typically, the synthesis would include steps such as:
Formation of the Core Structure: This involves the construction of the main carbon skeleton of the molecule.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of MI-23 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
MI-23 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: MI-23 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
MI-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their synthesis.
Biology: Investigated for its role in inhibiting viral replication, particularly in the context of SARS-CoV-2.
Medicine: Potential therapeutic agent for treating viral infections by targeting viral proteases.
Industry: Could be used in the development of antiviral drugs and related pharmaceutical products.
Mechanism of Action
MI-23 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus . This protease is essential for the cleavage of viral polyproteins into functional units necessary for viral replication. By binding to the active site of the protease, MI-23 prevents the protease from performing its function, thereby inhibiting viral replication. The molecular targets include the catalytic residues of the protease, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
Similar Compounds
MI-09: Another potent inhibitor of the SARS-CoV-2 main protease with similar antiviral activity.
MI-30: Exhibits in vivo antiviral activity and reduces lung viral loads and lesions in infected mice.
Uniqueness
MI-23 stands out due to its high potency and specificity for the SARS-CoV-2 main protease. Compared to MI-09 and MI-30, MI-23 has shown the most potent inhibitory activity in vitro . This makes it a promising candidate for further development as an antiviral therapeutic.
Properties
Molecular Formula |
C24H29F2N3O4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(3S,3aS,6aR)-2-[3-(3,5-difluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
InChI |
InChI=1S/C24H29F2N3O4/c25-17-8-14(9-18(26)11-17)4-5-21(31)29-12-16-2-1-3-20(16)22(29)24(33)28-19(13-30)10-15-6-7-27-23(15)32/h8-9,11,13,15-16,19-20,22H,1-7,10,12H2,(H,27,32)(H,28,33)/t15-,16-,19-,20-,22-/m0/s1 |
InChI Key |
ZUAZJPLYYVHKFN-NAFADOBPSA-N |
Isomeric SMILES |
C1C[C@H]2CN([C@@H]([C@H]2C1)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C=O)C(=O)CCC4=CC(=CC(=C4)F)F |
Canonical SMILES |
C1CC2CN(C(C2C1)C(=O)NC(CC3CCNC3=O)C=O)C(=O)CCC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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